Propyl 4-({5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate
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Overview
Description
PROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a pentanamido group, which is further connected to a methoxyphenyl group through an oxoethoxy linkage. The structural complexity of this compound makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE typically involves multiple steps, including esterification, amidation, and etherification reactions. The starting materials often include 4-hydroxybenzoic acid, 3-methoxyphenyl acetic acid, and 5-aminopentanoic acid. The reaction conditions may involve the use of catalysts such as sulfuric acid or hydrochloric acid for esterification, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) for amidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Solvent extraction and recrystallization are common techniques used for purification.
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of new ester or amide derivatives.
Scientific Research Applications
PROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE has several applications in scientific research:
Chemistry: Used as a model compound for studying ester and amide bond formation and cleavage.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to certain biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group may interact with hydrophobic pockets, while the ester and amide groups can form hydrogen bonds with amino acid residues in the target proteins. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
PROPYL 4-{5-[2-(3-HYDROXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE: Similar structure with a hydroxyl group instead of a methoxy group.
PROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOBUTANAMIDO}BENZOATE: Similar structure with a butanamido group instead of a pentanamido group.
Uniqueness
PROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ester and amide linkages, along with the methoxyphenyl group, allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C24H27NO7 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
propyl 4-[[5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate |
InChI |
InChI=1S/C24H27NO7/c1-3-14-31-24(29)17-10-12-19(13-11-17)25-22(27)8-5-9-23(28)32-16-21(26)18-6-4-7-20(15-18)30-2/h4,6-7,10-13,15H,3,5,8-9,14,16H2,1-2H3,(H,25,27) |
InChI Key |
CPEAYTLGYVPAKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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